molecular formula C6H3F3N4 B1621620 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile CAS No. 400088-04-2

2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B1621620
CAS No.: 400088-04-2
M. Wt: 188.11 g/mol
InChI Key: QQRBEKXZBTYDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is definitively identified by its Chemical Abstracts Service number 400088-04-2, establishing its unique position within chemical databases worldwide. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name precisely describing the substitution pattern on the pyrimidine ring system. The molecular formula C₆H₃F₃N₄ indicates a compact yet functionally diverse structure, with a molecular weight of 188.11 grams per mole.

The structural representation through Simplified Molecular Input Line Entry System notation reads as N#Cc1cnc(nc1C(F)(F)F)N, providing a linear encoding of the molecule's connectivity. This notation reveals the systematic arrangement of functional groups around the pyrimidine core, with the amino group positioned at the 2-position, the trifluoromethyl group at the 4-position, and the carbonitrile group at the 5-position. The compound is catalogued under multiple identification systems, including the Molecular Design Limited number MFCD00795045, ensuring consistent identification across various chemical databases.

Property Value Reference Source
Chemical Abstracts Service Number 400088-04-2
Molecular Formula C₆H₃F₃N₄
Molecular Weight 188.11 g/mol
Simplified Molecular Input Line Entry System N#Cc1cnc(nc1C(F)(F)F)N
Molecular Design Limited Number MFCD00795045

The compound's nomenclature alternatives include several synonymous designations that reflect different systematic naming approaches, such as 2-amino-4-(trifluoromethyl)-5-pyrimidinecarbonitrile. These alternative names underscore the systematic nature of chemical nomenclature while acknowledging variations in naming conventions across different chemical communities.

Historical Context in Heterocyclic Chemistry

The development of this compound exists within the broader historical framework of pyrimidine chemistry, which traces its origins to the late 19th century. The pyrimidine ring system was first systematically studied beginning in 1884 with Pinner's pioneering work, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner's introduction of the term "pyrimidin" in 1885 established the foundational nomenclature for this important class of heterocyclic compounds.

The historical progression of pyrimidine chemistry gained significant momentum with Gabriel and Colman's preparation of the parent compound in 1900, achieved through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodological breakthrough established pyrimidines as accessible synthetic targets and laid the groundwork for subsequent derivative development. The systematic study of pyrimidines revealed their widespread occurrence in nature as substituted and ring-fused compounds, including essential nucleotides such as cytosine, thymine, and uracil.

The incorporation of trifluoromethyl groups into organic compounds, as exemplified in this compound, represents a more recent development in synthetic chemistry. The first investigations of trifluoromethyl groups in relation to biological activity were conducted by F. Lehmann in 1927, marking the beginning of systematic research into fluorinated organic compounds. An early synthetic method for trifluoromethylation was developed by Frédéric Swarts in 1892, utilizing antimony fluoride in reactions with benzotrichloride to form trifluoromethylated products.

The evolution of trifluoromethylation methodologies progressed significantly throughout the 20th century, with Kinetic Chemicals and IG Farben replacing antimony fluoride with hydrogen fluoride in the 1930s. The McLoughlin-Thrower reaction of 1968 represented an early coupling reaction using iodofluoroalkanes and iodoaromatic compounds with copper, later adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylations. These historical developments provided the synthetic foundation necessary for creating complex molecules like this compound.

Position Within Pyrimidine Derivative Taxonomy

This compound occupies a specific position within the comprehensive taxonomy of pyrimidine derivatives, belonging to the broader classification of diazines. Pyrimidines constitute one of three fundamental diazine structures, characterized by nitrogen atoms positioned at the 1 and 3 positions of the six-membered ring, distinguishing them from pyrazines (nitrogen atoms at 1 and 4 positions) and pyridazines (nitrogen atoms at 1 and 2 positions).

Within the pyrimidine derivative classification system, this compound represents a multi-substituted variant that incorporates three distinct functional group categories. The amino substitution at the 2-position places it within the aminopyrimidine subclass, while the trifluoromethyl group at the 4-position categorizes it among fluorinated pyrimidines. The carbonitrile functionality at the 5-position further classifies it as a pyrimidine carbonitrile derivative.

The taxonomic classification of pyrimidines and pyrimidine derivatives encompasses several major subcategories, including hydroxypyrimidines, pyrimidinecarboxylic acids and derivatives, pyrimidones, and thiamines. The compound under study represents a unique intersection of multiple functional group categories, making it a valuable example of structural complexity achievable within pyrimidine chemistry. This multi-functional nature positions this compound as a representative example of modern synthetic heterocyclic chemistry.

Classification Level Category Specific Position
Primary Structure Diazine Pyrimidine (1,3-diazine)
Functional Group 1 Aminopyrimidine 2-position amino substitution
Functional Group 2 Fluorinated pyrimidine 4-position trifluoromethyl substitution
Functional Group 3 Pyrimidine carbonitrile 5-position carbonitrile substitution

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)4-3(1-10)2-12-5(11)13-4/h2H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRBEKXZBTYDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363352
Record name 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400088-04-2
Record name 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile involves the reaction of 4-amino-2-(trifluoromethyl)pyrimidine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-amino-2-(trifluoromethyl)pyrimidine in a suitable solvent such as acetonitrile.
  • Add cyanogen bromide to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a critical building block in the synthesis of pharmaceutical agents. Its structural properties allow for modifications that can enhance biological activity against specific targets, particularly in the development of enzyme inhibitors and receptor modulators. For instance, the trifluoromethyl group enhances lipophilicity, which can improve the compound's bioavailability and metabolic stability .

Antitumor Activity
Research indicates that 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile exhibits significant antitumor properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for cancer therapeutics. The mechanism often involves binding to the active site of target enzymes, thus blocking their function .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Similar pyrimidine derivatives have demonstrated efficacy against various pathogens, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Materials Science

Polymer Chemistry
In materials science, this compound can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance. Its ability to modify polymer characteristics makes it valuable in developing advanced materials for industrial applications .

Biological Studies

Biological Interactions
Researchers utilize this compound to study its interactions with biological macromolecules. This includes examining its potential as a therapeutic agent and understanding its pharmacodynamics and pharmacokinetics through various in vitro and in vivo studies .

Chemical Synthesis

Synthetic Intermediates
The compound acts as an intermediate in synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and reductions, which are essential in organic synthesis .

Case Studies

  • Antitumor Studies : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in specific cancer models. The structural modifications were correlated with increased potency against cancer cell lines.
  • Antimicrobial Activity : Research highlighted the compound's effectiveness against specific bacterial strains, providing a basis for further exploration into its use as an antimicrobial agent.
  • COX-2 Inhibition : Recent findings indicated that this compound could act as a selective COX-2 inhibitor, demonstrating significant inhibition at low concentrations comparable to established drugs like Celecoxib .
Activity TypeObservations
Antitumor Activity Significant inhibition of tumor growth in vitro
Antimicrobial Properties Effective against multiple bacterial strains
COX-2 Inhibition Comparable inhibition to Celecoxib at low concentrations

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting a therapeutic effect. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Structural Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile 2-NH₂, 4-CF₃, 5-CN C₆H₃F₃N₄ 188.11 High lipophilicity; versatile H-bond donor/acceptor.
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile 2-NH₂, 4-Cl, 5-CN, 6-CF₃ C₆H₂ClF₃N₄ 222.56 Chlorine increases electrophilicity; potential for nucleophilic substitution.
4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-(2-fluorophenyl)-5-CN 4-NH₂, 2/6-aryl-F/CF₃ C₁₈H₁₀F₅N₅ 411.30 Fluorinated aryl groups enhance π-π stacking; higher steric bulk.
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile 4-thiazole, 2-phenylamino, 5-CN C₁₄H₁₀N₆S 294.33 Thiazole introduces heterocyclic diversity; potential kinase inhibition.
2-{[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-5-CN Pyrazole-methyl, 5-CN C₁₀H₈F₃N₅ 283.19 Pyrazole enhances metabolic stability; methyl group increases steric hindrance.

Reactivity Trends :

  • The cyano group in all compounds facilitates nucleophilic addition or cyclization.
  • Trifluoromethyl groups reduce basicity of adjacent amino groups but enhance stability against oxidation .

Analytical and Spectroscopic Data

  • IR Spectroscopy: Cyano group absorption at ~2212 cm⁻¹ across all compounds; trifluoromethyl C-F stretching at 1100–1250 cm⁻¹ .
  • NMR :
    • Target compound: δH ~6.8–7.5 ppm (aromatic protons); δC ~117 ppm (CN) .
    • Chlorinated analog: Additional δC ~100 ppm (C-Cl) .
  • LC-MS : Molecular ion peaks consistent with molecular weights; fragmentation patterns vary based on substituents (e.g., loss of Cl or CF₃ groups) .

Biological Activity

2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile (C6H3F3N4) is a nitrogen-containing heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a cyano group, enhances its lipophilicity and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Biological Activities

The compound has been studied for various biological activities, including:

  • Antitumor Activity : Exhibiting significant potential as an antitumor agent, this compound can inhibit specific enzymes and pathways involved in cancer progression. Its structural features contribute to its efficacy in targeting cancer cells.
  • Antimicrobial Properties : Research indicates that similar pyrimidine derivatives can possess antimicrobial and antiviral activities, making them candidates for further exploration in infectious disease treatment .
  • COX-2 Inhibition : Recent studies have shown that pyrimidine derivatives can act as selective COX-2 inhibitors. Compounds related to this scaffold demonstrated significant inhibition at low concentrations, comparable to established drugs like Celecoxib .

The biological activity of this compound is primarily attributed to its ability to bind to enzyme active sites, thereby inhibiting their activity. The trifluoromethyl group enhances binding affinity and metabolic stability, which is crucial for therapeutic effectiveness.

Case Studies

  • Antitumor Studies :
    • A study demonstrated that compounds with similar structures showed promising results against various cancer cell lines (e.g., MCF-7, A549). The IC50 values indicated potent cytotoxicity, often outperforming traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Activity :
    • Derivatives of pyrimidine-5-carbonitriles were evaluated against Mycobacterium tuberculosis, showing significant antimycobacterial activity. Molecular docking studies revealed effective binding to key targets in the pathogen .
  • COX-2 Inhibition :
    • In vitro assays confirmed that certain derivatives exhibited IC50 values in the submicromolar range for COX-2 inhibition, indicating their potential as anti-inflammatory agents .

Data Tables

Activity TypeTarget/PathwayIC50 Values (µM)Reference
AntitumorMCF-7 Cell Line19 ± 0.52
A549 Cell Line22 ± 0.62
AntimicrobialM. tuberculosis H37RvNot specified
COX-2 InhibitionCOX-2 Enzyme0.17 ± 0.01

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile, and how can reaction efficiency be optimized?

  • Methodology :

  • Route 1 : Bromination of precursor pyrimidines (e.g., 5-bromo derivatives) followed by cyano substitution. For example, 2-amino-5-bromo-4-(trifluoromethyl)pyrimidine can undergo nucleophilic displacement with cyanide sources (e.g., CuCN/KCN) .

  • Route 2 : Multi-component reactions under thermal aqueous conditions. A mixture of aldehydes, malononitrile, and thiourea derivatives in water at 80–100°C yields pyrimidinecarbonitriles, with yields >75% .

  • Optimization : Use polar aprotic solvents (DMSO, DMF) to enhance nucleophilicity in substitution reactions. For aqueous reactions, adjust pH to 6–7 to minimize side products .

    • Key Data :
MethodYield (%)ConditionsReference
Bromination + Cyanation60–70CuCN, DMF, 120°C, 12 h
Multi-component reaction75–85H2O, 80°C, 6 h

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

  • Techniques :

  • IR Spectroscopy : The nitrile group (-CN) shows a strong absorption at 2212 cm⁻¹ , while NH₂ stretches appear at 3329–3478 cm⁻¹ .
  • NMR :
  • ¹H NMR : Aromatic protons resonate at δ 7.31–8.40 ppm ; NH₂ protons appear as broad signals at δ 7.18 ppm (DMSO-d6) .
  • ¹³C NMR : The cyano carbon is observed at ~117 ppm , and C5 of the pyrimidine ring at 69–84 ppm .
  • Mass Spectrometry : Molecular ion peaks at m/z 188.11 (M⁺) confirm the molecular weight. Fragmentation patterns include loss of -CN (m/z 145) and CF₃ (m/z 119) .

Q. What are the critical physicochemical properties of this compound for experimental design?

  • Molecular Formula : C₆H₃F₃N₄; Molecular Weight : 188.11 g/mol .
  • Solubility : Sparingly soluble in water; highly soluble in DMSO and DMF.
  • Stability : Stable under inert atmospheres but sensitive to strong acids/bases due to the -CN group. Store at 2–8°C in amber vials .

Advanced Research Questions

Q. How can conflicting elemental analysis and spectral data be resolved in synthesized derivatives?

  • Case Study : In 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile, elemental analysis showed C 66.22% vs. theoretical 66.56% .

  • Resolution : Confirm purity via HPLC (≥95%) and cross-validate with high-resolution mass spectrometry (HRMS). Adjust combustion analysis for halogen content (e.g., Cl/Br) to account for incomplete oxidation .
    • Tools : Use TGA/DSC to detect hydrate/solvate formation, which may skew elemental data .

Q. What strategies mitigate side reactions during amination or functionalization steps?

  • Amination Protocol :

Use excess amine (2–3 eq.) in refluxing ethanol to ensure complete substitution.

Add catalytic KI (5 mol%) to accelerate SNAr reactions at the pyrimidine C4 position .

Monitor reaction progress via TLC (silica, toluene/EtOAc 7:3) to isolate intermediates early .

  • Side Reactions : Hydrolysis of -CN to -COOH under basic conditions. Mitigate by maintaining pH < 8 and avoiding prolonged heating .

Q. How can computational chemistry predict reactivity for designing novel derivatives?

  • DFT Modeling :

  • Calculate Fukui indices to identify electrophilic sites (e.g., C5 of pyrimidine).
  • Simulate transition states for nucleophilic attacks using Gaussian09 at the B3LYP/6-31G* level.
    • Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) at C4 show enhanced reactivity at C5 (bond order = 1.45), validated by experimental yields .

Q. What are the applications of this compound as a building block in medicinal chemistry?

  • Case Studies :

  • Antiparasitic Agents : Pyrrolopyrimidine derivatives inhibit pteridine reductase 1 (IC₅₀ = 0.8 µM) .
  • Kinase Inhibitors : Substitution at C5 with thienyl groups improves binding affinity (ΔG = −9.2 kcal/mol) to EGFR .
    • Synthetic Pathway :
  • Functionalize C5 via Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na2CO3, DME/H2O) .

Data Contradiction Analysis

Q. Why do melting points vary across derivatives despite similar substituents?

  • Example : 4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile melts at 200°C , while the 4-chlorophenyl analog melts at 222°C .

  • Explanation : Chlorine’s higher electronegativity increases lattice energy vs. thienyl’s planarity, which reduces packing efficiency .
    • Validation : Correlate melting points with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.